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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021

Welcome to the technical support center for Streptolysin O (SLO) based cell permeabilization.
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed
protocols to help researchers, scientists, and drug development professionals optimize their
experiments for specific cell lines.

Frequently Asked Questions (FAQSs)
Q1: What is Streptolysin O (SLO) and how does it
permeabilize cells?

Streptolysin O is a pore-forming toxin produced by Streptococcus bacteria.[1][2] It belongs to
the family of cholesterol-dependent cytolysins.[3] The process involves SLO monomers binding
to cholesterol in the plasma membrane of mammalian cells.[1] These monomers then
oligomerize to form large transmembrane pores with diameters that can reach up to 35 nm.[1]
[4] This allows for the delivery of molecules, such as fluorescent probes, proteins, and
oligonucleotides up to 150 kDa, into the cytosol.[5][6][7][8] The pores can be transient and are
typically repaired by the cell in a calcium-dependent process, allowing the cell to recover and
remain viable.[1][4][9]

Q2: What are the critical parameters to optimize for a
successful SLO experiment?

Successful and reproducible SLO permeabilization hinges on the careful optimization of
several key parameters. The most critical is the SLO concentration, as different cell lines
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exhibit varying sensitivity to the toxin.[1][10] Other important factors include cell confluency,
incubation time, temperature, and the composition of the permeabilization and recovery buffers.
[10] Each of these must be tailored to your specific cell line and experimental goals to achieve
high permeabilization efficiency while maintaining low cell toxicity.

Q3: Why is it necessary to activate SLO with a reducing
agent?

SLO is a thiol-activated toxin, meaning its activity is significantly increased in the presence of
reducing agents.[11] Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine
(TCEP) are required to reduce disulfide bonds and maintain the SLO protein in its active
conformation.[10][11][12] Failing to properly activate SLO before use will result in low or no
permeabilization.

Q4: How does cell recovery and membrane resealing
occur after SLO treatment?

Membrane repair after SLO-induced pore formation is an active cellular process. The resealing
of pores is critically dependent on the presence of extracellular calcium (Ca2+).[1][4] This
Ca2+-dependent mechanism may also involve calmodulin and intact microtubules.[1][9][13]
Following the permeabilization step, cells are typically incubated in a complete, calcium-
containing culture medium to facilitate membrane repair.[5][10] Properly resealed cells can
remain viable for days, retaining their ability to proliferate and perform normal cellular functions
like endocytosis.[1][9][13]

Experimental Protocols & Data
Protocol 1: Activation and Dilution of SLO
This protocol describes the essential first steps of preparing SLO for use. Note that different

commercial batches of SLO may have varying activity levels.[10]

e Reconstitution: Reconstitute lyophilized SLO powder in cold, sterile water to a stock
concentration (e.g., 25,000-50,000 U/mL).[10][11] Gently rotate the vial to dissolve the
powder completely.[11]
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» Aliquoting & Storage: Aliquot the stock solution into single-use volumes and store at -20°C or
-80°C to preserve activity.[10][11] Avoid repeated freeze-thaw cycles.

o Activation: Immediately before use, thaw a single aliquot and activate it with a reducing
agent. For example, add 10 mM TCEP or DTT and incubate at 37°C for 20 minutes.[10][11]

» Working Dilution: After activation, dilute the SLO to the desired working concentrations using
an appropriate buffer, such as DPBS supplemented with 1 mM MgCl2.[5][10]

Protocol 2: Cell Line-Specific Optimization of SLO
Concentration

The goal is to find the lowest SLO concentration that permeabilizes a high percentage of cells
(>60-80%) while keeping cell death to a minimum (<10%).[1][5]

o Cell Plating: Plate adherent cells in an 8-well chamber or 96-well plate to reach ~75-80%
confluency on the day of the experiment.[5][10]

o Prepare SLO Gradient: Prepare a serial dilution of activated SLO. A common starting range
for many cell lines is 0 to 200 U/mL.[5]

» Permeabilization:
o Wash cells three times with DPBS.[5]
o Add the different SLO concentrations to each well.
o Incubate at 37°C for 7-15 minutes.[1][10]
o Assess Permeabilization:
o Wash cells three times with DPBS + 1 mM MgClz.[5]

o Add a cell-impermeant fluorescent dye (e.g., propidium iodide to mark dead/unrecoverable
cells, and a fluorescently-labeled dextran like 10 kDa FITC-dextran to mark permeabilized
cells).[10]

o Incubate on ice for 5 minutes.[5]
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» Recovery & Imaging:

o Wash cells three times with a recovery buffer (e.g., Tyrode's solution or complete culture
medium).[5]

o Add complete medium and allow cells to recover at 37°C for 15-20 minutes.[5][10]

o Image using fluorescence microscopy to quantify the percentage of permeabilized
(dextran-positive) and dead (propidium iodide-positive) cells for each SLO concentration.

Quantitative Data: Starting SLO Concentrations

Different cell lines require different amounts of SLO for optimal permeabilization.[10] The
following table provides suggested starting concentrations based on published data. Note:
These are starting points and must be optimized for your specific experimental conditions and
SLO batch.

Suggested SLO
Cell Line Confluency Dilution (from Incubation Time
50,000 U/mL stock)

CHO-K1 ~80% 1:1000 7 min
CHO-K1 ~100% 1:700 7 min
COs-7 ~80% 1:500 10 min
HelLa ~80% 1:400 10 min
u20s ~100% 1:400 10 min

Data adapted from
Teng et al., eLife,
2016.[10]

Troubleshooting Guide
Workflow & Troubleshooting Diagrams
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The following diagrams illustrate the standard experimental workflow and a logical approach to
troubleshooting common issues.

Preparation

Plate Cells (to ~75% confluency)

Activate SLO (with DTT/TCEP)

Expefiment

Wash Cells (DPBS)

Permeabilize (Incubate with SLO)

Introduce Cargo (e.qg., fluorescent probe)

Wash to Remove Excess Cargo

Recovery & Analysis

Induce Resealing (Add complete medium with Ca2+)

l

Recover Cells (15-20 min at 37°C)

Y

Analyze (e.g., Microscopy, Flow Cytometry)
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Caption: General experimental workflow for SLO-mediated cell permeabilization.
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Caption: Troubleshooting flowchart for excessive cell death during SLO experiments.
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Problem / Question

Possible Cause

Recommended Solution

Low or no cells are

permeabilized.

1. Inactive SLO: The toxin was
not activated with a reducing
agent (DTT/TCEP).[10][12] 2.
SLO Concentration Too Low:
The dose is insufficient for the
specific cell line or confluency.
[1] 3. Incorrect Buffer:
Permeabilization buffer is
missing essential components

or has the wrong pH.

1. Always prepare fresh
activated SLO before each
experiment.[10] 2. Increase the
SLO concentration or perform
a full titration as described in
Protocol 2.[5] 3. Use a
standard, validated buffer like
DPBS with 1 mM MgCl.[5][10]

High levels of cell death and

detachment.

1. SLO Over-permeabilization:
The SLO concentration is too
high or the incubation time is
too long.[5] 2. Improper
Recovery: The recovery buffer
lacks Ca2+ or other essential
components (e.g., serum).[1]
[5] 3. Cells Drying Out:
Insufficient buffer volume
during washing steps can
cause cells to be exposed to
air.[5] 4. Sensitive Cell Line:
Some cell lines are inherently
more sensitive to membrane

stress.

1. Decrease the SLO
concentration and/or reduce
the incubation time.[5] 2.
Ensure the recovery buffer is a
complete, phenol-red free
medium with serum to facilitate
membrane resealing.[5] 3. Use
adequate buffer volumes (e.g.,
at least 100 pL for an 8-well
chamber) to ensure cells
remain covered.[5] 4. For
sensitive cells, try incubating
the cargo/probe along with
SLO to reduce the number of

handling steps.[5]
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Results are inconsistent

between experiments.

1. SLO Batch Variability:
Different commercial lots or
improperly stored aliquots can
have different activities.[10] 2.
Varying Cell Confluency: Cell
density significantly impacts
the required SLO dose.[10] 3.
Inconsistent Timing: Variations
in incubation times for
permeabilization or recovery

steps.

1. Titrate and validate each
new batch of SLO. Use single-
use aliquots to avoid
degradation from freeze-thaw
cycles.[10][11] 2. Standardize
the cell seeding density and
confluency for all experiments.
[10] 3. Use timers to ensure
precise and consistent

incubation periods for all steps.

Cells are permeabilized but do

not recover/reseal.

1. Irreversible Damage: The
cells were over-permeabilized
beyond their capacity for
repair.[5] 2. Lack of Ca2+: The
recovery buffer is calcium-free.
Membrane resealing is a
Ca2+-dependent process.[1][4]
3. Insufficient Recovery Time:
The recovery period may be
too short for the specific cell

line.

1. Reduce SLO concentration
and/or incubation time.[5] 2.
Confirm your recovery buffer is
a complete medium containing
calcium.[1][5] 3. Extend the
recovery time to 30 minutes or
longer and monitor cell
morphology. A typical recovery
is 15-20 minutes.[5][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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